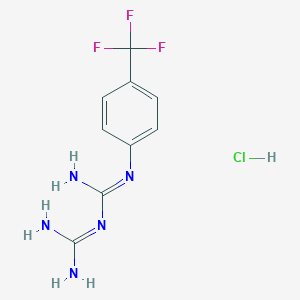

4-(Trifluoromethyl)phenylbiguanide hydrochloride

Description

Properties

IUPAC Name |

1-(diaminomethylidene)-2-[4-(trifluoromethyl)phenyl]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N5.ClH/c10-9(11,12)5-1-3-6(4-2-5)16-8(15)17-7(13)14;/h1-4H,(H6,13,14,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSKKAJVUWUZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N=C(N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18960-29-7 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]biguanide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)phenylbiguanide Hydrochloride

CAS Number: 18960-29-7

Introduction

4-(Trifluoromethyl)phenylbiguanide hydrochloride is a synthetic organic compound belonging to the biguanide class of molecules.[1] Biguanides are a well-established class of drugs, with metformin being a frontline therapy for type 2 diabetes. The introduction of a trifluoromethyl group to the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate biological activity. This guide provides a comprehensive overview of the synthesis, physicochemical properties, potential mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals working with or interested in this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18960-29-7 | [1] |

| Molecular Formula | C₉H₁₁ClF₃N₅ | [2] |

| Molecular Weight | 281.67 g/mol | [1] |

| Melting Point | 209-213 °C | [1] |

| Appearance | White to off-white solid | [3] |

| SMILES | NC(NC(NC1=CC=C(C(F)(F)F)C=C1)=N)=N.Cl | [3] |

Synthesis

Proposed Synthesis Workflow

The proposed synthesis of this compound would proceed as follows:

References

An In-depth Technical Guide to 4-(Trifluoromethyl)phenylbiguanide Hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)phenylbiguanide hydrochloride, a fluorinated arylbiguanide of significant interest in contemporary medicinal chemistry. While this specific molecule is not extensively documented in publicly accessible literature, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and established experimental methodologies to present a detailed profile. We will explore its chemical identity, propose a robust synthesis protocol, discuss its probable mechanism of action based on the pharmacology of related biguanides, and provide detailed, actionable protocols for its analytical characterization and biological evaluation. This document is intended to serve as a foundational resource for researchers investigating the potential of this and similar compounds in drug discovery and development.

Introduction: The Significance of the Arylbiguanide Scaffold with Trifluoromethyl Substitution

The biguanide moiety is a cornerstone in medicinal chemistry, most famously represented by the anti-diabetic drug metformin. The general structure, characterized by two linked guanidine groups, imparts a unique combination of basicity, hydrogen bonding capability, and conformational flexibility, allowing for interaction with a variety of biological targets. The substitution of an aryl group, as in phenylbiguanide, often directs the molecule's activity towards specific receptor systems.

The introduction of a trifluoromethyl (-CF3) group onto the phenyl ring is a well-established strategy in modern drug design. The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with the target protein, and improve membrane permeability.

This guide focuses on the hydrochloride salt of 4-(Trifluoromethyl)phenylbiguanide, a molecule that combines the therapeutic heritage of biguanides with the potentiating effects of trifluoromethylation.

Molecular Identity and Physicochemical Properties

This compound is a crystalline solid. Its fundamental properties, crucial for any experimental work, are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁ClF₃N₅ | [1] |

| Molecular Weight | 281.67 g/mol | [1] |

| CAS Number | 18960-29-7 | [1] |

| Linear Formula | F₃CC₆H₄NHC(NH)NHC(NH)NH₂ · HCl | [1] |

| Melting Point | 209-213 °C | [1] |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in DMSO and methanol | Inferred from related compounds |

Synthesis of this compound: A Proposed Protocol

Reaction Scheme

Caption: Proposed synthesis of 4-(Trifluoromethyl)phenylbiguanide HCl.

Step-by-Step Experimental Protocol

Materials:

-

4-(Trifluoromethyl)aniline (1.0 eq)

-

Dicyandiamide (1.1 eq)

-

Concentrated Hydrochloric Acid (1.1 eq)

-

Isopropanol

-

Diethyl ether

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(trifluoromethyl)aniline and isopropanol.

-

Slowly add concentrated hydrochloric acid to the stirred solution. An exotherm may be observed.

-

Add dicyandiamide to the mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold isopropanol, followed by diethyl ether to facilitate drying.

-

Dry the product under vacuum to yield this compound as a white to off-white solid.

Rationale: The reaction proceeds via the formation of the aniline hydrochloride salt, which then reacts with dicyandiamide under thermal conditions. Isopropanol is a suitable solvent due to its boiling point and ability to dissolve the reactants while allowing for precipitation of the product upon cooling.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structure, the following spectral data can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.6-7.8 ppm (d, 2H): Aromatic protons ortho to the -CF₃ group.

-

δ 7.4-7.6 ppm (d, 2H): Aromatic protons meta to the -CF₃ group.

-

δ 7.0-7.3 ppm (br s, ~5H): Exchangeable protons of the biguanide and hydrochloride moieties.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~160 ppm: Carbon atoms of the guanidinium groups.

-

δ ~140-145 ppm: Aromatic carbon attached to the nitrogen.

-

δ ~126 ppm (q): Aromatic carbons ortho to the -CF₃ group (split by fluorine).

-

δ ~124 ppm (q): Trifluoromethyl carbon (quartet due to C-F coupling).

-

δ ~118-122 ppm: Aromatic carbons meta to the -CF₃ group.

-

-

¹⁹F NMR (DMSO-d₆, 376 MHz):

-

δ ~ -61 ppm (s): A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.[2]

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI+): The expected mass-to-charge ratio (m/z) for the parent cation [M+H]⁺ would be approximately 246.10.

Infrared (IR) Spectroscopy

-

~3200-3400 cm⁻¹: N-H stretching vibrations.

-

~1600-1650 cm⁻¹: C=N stretching vibrations.

-

~1100-1350 cm⁻¹: Strong C-F stretching vibrations characteristic of the -CF₃ group.

Postulated Biological Activity and Mechanism of Action

Direct pharmacological data for this compound is limited. However, a strong hypothesis can be formulated based on its structural similarity to known bioactive molecules.

Primary Hypothesis: Serotonin 5-HT₃ Receptor Agonism

The parent molecule, phenylbiguanide, is a well-characterized agonist of the 5-HT₃ receptor, a ligand-gated ion channel. Activation of this receptor in the central and peripheral nervous systems is involved in processes such as emesis and nociception. It is highly probable that 4-(Trifluoromethyl)phenylbiguanide retains this activity. The -CF₃ group may enhance potency and/or selectivity.

Caption: Hypothesized mechanism via 5-HT3 receptor agonism.

Secondary Hypotheses: Antimalarial and Antitumor Activity

Several biguanide derivatives, such as proguanil, exhibit antimalarial activity by inhibiting dihydrofolate reductase in the parasite. Furthermore, biguanides like metformin are known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, which has led to their investigation as potential anticancer agents. The presence of the trifluoromethyl group could enhance these activities.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, the following experimental workflows are recommended.

Workflow for Assessing 5-HT₃ Receptor Agonism

Caption: Workflow for confirming 5-HT3 receptor agonism.

Protocol: Radioligand Binding Assay for 5-HT₃ Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT₃ receptor by measuring its ability to displace a known radiolabeled antagonist.

Materials:

-

Membrane preparations from cells expressing recombinant human 5-HT₃ receptors.

-

Radioligand: [³H]-GR65630 (a high-affinity 5-HT₃ antagonist).

-

Non-specific binding control: A high concentration of a known 5-HT₃ antagonist (e.g., Ondansetron, 10 µM).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates, glass fiber filters, and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, assay buffer, and either the test compound, buffer (for total binding), or non-specific control.

-

Add the [³H]-GR65630 radioligand to each well at a concentration close to its Kd.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ (the concentration that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound represents a compelling molecular entity at the intersection of classical biguanide pharmacology and modern medicinal chemistry's use of fluorine. Based on robust evidence from analogous compounds, it is strongly hypothesized to be a 5-HT₃ receptor agonist, with potential applications in neuroscience research. Furthermore, its structural motifs suggest that investigations into its antimalarial and anticancer properties are warranted.

This technical guide provides a foundational framework for the synthesis, characterization, and biological evaluation of this compound. It is our hope that the protocols and insights contained herein will empower researchers to further explore the therapeutic potential of this and other novel fluorinated biguanides.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)phenylbiguanide Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of 4-(Trifluoromethyl)phenylbiguanide hydrochloride, a fluorinated arylbiguanide derivative. By synthesizing available data on its chemical properties, synthesis, and safety, and drawing expert-driven hypotheses on its mechanism of action based on its structural motifs, this guide serves as a foundational resource. We delve into its physicochemical characteristics, postulate its biological activities by examining the well-established roles of the biguanide and phenylbiguanide pharmacophores, and provide actionable protocols for its analytical determination. This guide is structured to deliver both foundational knowledge and practical insights for professionals engaged in chemical research and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound characterized by a phenylbiguanide core structure with a trifluoromethyl (-CF3) substituent at the para-position of the phenyl ring. The trifluoromethyl group is a key feature in modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[1] The biguanide moiety is the pharmacophore of widely used drugs, suggesting a rich potential for biological activity.[2][3]

The fundamental properties of the hydrochloride salt are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-[4-(Trifluoromethyl)phenyl]biguanide;hydrochloride | N/A |

| Synonyms | 1-(4-(Trifluoromethyl)phenyl)biguanide HCl | [4] |

| CAS Number | 18960-29-7 | [5] |

| Molecular Formula | C9H11ClF3N5 | |

| Molecular Weight | 281.67 g/mol | |

| Melting Point | 209-213 °C | |

| Appearance | White to off-white solid | [6] |

| SMILES | Cl[H].NC(=N)NC(=N)Nc1ccc(cc1)C(F)(F)F | |

| InChI Key | RTSKKAJVUWUZDF-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of 1-arylbiguanides is a well-established process in organic chemistry. The most common and practical method involves the reaction of an appropriate anilinium salt with dicyandiamide.[7][8] For this compound, this involves heating 4-(trifluoromethyl)aniline hydrochloride with dicyandiamide.

Causality of Experimental Choice: This method is favored for its operational simplicity and the tendency of the final biguanide hydrochloride salt to crystallize directly from the aqueous reaction mixture, often in high purity.[7] Using the pre-formed hydrochloride salt of the aniline derivative provides the necessary acidic medium for the reaction to proceed efficiently.

General Synthetic Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. 18960-29-7 | 1-[(4-Trifluoromethyl)phenyl]biguanide hydrochloride - Fluoropharm [fluoropharm.com]

- 5. 18960-29-7|this compound|BLD Pharm [bldpharm.com]

- 6. Phenylbiguanide | 102-02-3 | 5-HT Receptor | MOLNOVA [molnova.cn]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanism of Action of 4-(Trifluoromethyl)phenylbiguanide Hydrochloride

A Senior Application Scientist's Perspective on Elucidating a Novel Biguanide's Therapeutic Potential

Authored by: [Your Name/Gemini AI]

Date: January 6, 2026

Abstract

The biguanide class of molecules, most notably metformin, has been a cornerstone in the management of type 2 diabetes for decades.[1] Their therapeutic utility is now understood to extend into oncology, with profound implications for cancer treatment.[2][3] This guide delves into the mechanistic investigation of a specific, less-characterized biguanide derivative: 4-(Trifluoromethyl)phenylbiguanide hydrochloride (4-CF3-PhBG). The introduction of a trifluoromethyl group to the phenyl moiety is a deliberate medicinal chemistry strategy to enhance metabolic stability and cellular uptake, suggesting a potentially potent and novel mechanism of action.[4][5] This document will synthesize the established understanding of biguanide pharmacology with a forward-looking, investigative approach to pinpoint the unique therapeutic action of 4-CF3-PhBG.

Introduction: The Evolving Landscape of Biguanide Therapeutics

Biguanides exert their effects through a complex and multifaceted mechanism that is still a subject of intense research.[1][2] The primary and most studied site of action for antidiabetic biguanides is the liver, where they suppress hepatic gluconeogenesis.[1][6] This is largely attributed to the inhibition of mitochondrial respiratory chain complex I.[1][2][3] However, the concentrations required to inhibit complex I in vitro are often higher than therapeutic concentrations observed in patients, suggesting the involvement of additional mechanisms.[1][2]

The trifluoromethyl (-CF3) group is a powerful addition in drug design, known to improve key pharmacokinetic properties such as metabolic stability, lipophilicity, and binding selectivity.[4] Its presence in 4-CF3-PhBG suggests a compound designed for enhanced efficacy and potentially novel biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18960-29-7 | [7] |

| Molecular Formula | C₉H₁₁ClF₃N₅ | [8] |

| Molecular Weight | 281.67 g/mol | [7] |

| Melting Point | 209-213 °C | [8] |

Postulated Core Mechanisms of Action: A Multi-pronged Hypothesis

Based on the extensive literature on biguanides and the known influence of the trifluoromethylphenyl group, we can formulate a multi-pronged hypothesis for the mechanism of action of 4-CF3-PhBG.

The Canonical Pathway: Mitochondrial Complex I Inhibition and AMPK Activation

The prevailing hypothesis for biguanide action centers on the inhibition of mitochondrial complex I.[1][2][3] This leads to a decrease in ATP production and a subsequent increase in the AMP:ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[6]

Caption: Postulated canonical signaling pathway of 4-CF3-PhBG.

An Alternative Mitochondrial Target: Glycerol-3-Phosphate Dehydrogenase (mGPD)

Recent evidence suggests that mitochondrial glycerol-3-phosphate dehydrogenase (mGPD) may be a key target for biguanides at therapeutic concentrations.[2] Inhibition of mGPD would also lead to alterations in the cellular redox state and impact gluconeogenesis.

Beyond Mitochondria: Emerging and Novel Targets

The structural modifications in 4-CF3-PhBG may confer affinity for other cellular targets. Research on structurally similar biguanides provides clues to these potential alternative mechanisms:

-

EGFR Signaling Pathway: A novel biguanide derivative, 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide, was found to inhibit non-small cell lung cancer cell growth by downregulating the EGFR signaling pathway.[9] Given the phenyl substitution in 4-CF3-PhBG, this represents a plausible avenue of investigation.

-

Serotonin-3 (5-HT3) Receptor Agonism: The parent compound, 1-phenylbiguanide, is a known agonist of the 5-HT3 receptor, leading to dopamine release in the nucleus accumbens.[10] This suggests a potential neurological or neuro-oncological application for 4-CF3-PhBG.

-

Dihydrofolate Reductase (DHFR) Inhibition: Some biguanides have been shown to act as folate mimics and inhibit dihydrofolate reductase (DHFR), an important target in cancer chemotherapy.[11]

Experimental Workflow for Mechanism of Action Elucidation

A systematic and multi-faceted experimental approach is required to dissect the precise mechanism of action of 4-CF3-PhBG.

Phase 1: Target Engagement and Cellular Phenotype

The initial phase focuses on confirming target engagement and observing the cellular consequences.

Protocol 1: High-Resolution Respirometry

-

Cell Culture: Culture relevant cell lines (e.g., HepG2 for hepatic effects, A549 for lung cancer) to 80-90% confluency.

-

Seahorse XF Analyzer: Seed cells in a Seahorse XF plate.

-

Compound Treatment: Inject 4-CF3-PhBG at a range of concentrations.

-

Respirometry Measurement: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.

-

Mitochondrial Stress Test: Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to dissect the specific effects on ATP production, maximal respiration, and non-mitochondrial respiration.

Protocol 2: Western Blot Analysis for Key Signaling Proteins

-

Cell Lysis: Treat cells with 4-CF3-PhBG for various time points and lyse the cells.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe membranes with primary antibodies against p-AMPK, total AMPK, p-mTOR, total mTOR, p-EGFR, and total EGFR.

-

Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities.

References

- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. mdpi.com [mdpi.com]

- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. 1-[4-(三氟甲基)苯基]双胍盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-(4-Trifluoromethyl)Phenylbiguanide Hydrochloride [myskinrecipes.com]

- 9. 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide inhibits non-small cell lung cancer cell growth by downregulating the EGFR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A structural basis for biguanide activity - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 4-(Trifluoromethyl)phenylbiguanide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 4-(Trifluoromethyl)phenylbiguanide hydrochloride. While direct, extensive research on this specific compound is limited in publicly available literature, this document synthesizes information from studies on closely related phenylbiguanide derivatives and the broader class of biguanides to present a scientifically grounded perspective on its likely pharmacological profile. The primary focus is on its probable activity as a serotonin 5-HT3 receptor agonist. Additionally, this guide explores its potential applications in other therapeutic areas, including oncology, metabolic disorders, and infectious diseases, based on the established activities of the biguanide scaffold. Detailed experimental protocols for evaluating these biological activities are also provided to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a synthetic compound belonging to the biguanide class of molecules. Its structure is characterized by a phenyl ring substituted with a trifluoromethyl group, linked to a biguanide moiety. The trifluoromethyl (-CF3) group is a common functional group in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of compounds to their biological targets[1]. The biguanide functional group is the cornerstone of several therapeutic agents, most notably the anti-diabetic drug metformin.

Chemical Structure:

-

Chemical Formula: C₉H₁₁ClF₃N₅

-

Molecular Weight: 281.67 g/mol

-

CAS Number: 18960-29-7

This guide will delve into the evidenced and theoretical biological activities of this compound, providing a framework for its potential therapeutic applications and a roadmap for future research.

Primary Biological Activity: 5-HT3 Receptor Agonism

The most well-documented biological activity of phenylbiguanide (PBG) and its derivatives is their interaction with the 5-hydroxytryptamine type 3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to a rapid influx of cations, resulting in neuronal depolarization.

Mechanism of Action at the 5-HT3 Receptor

The activation of 5-HT3 receptors by agonists like phenylbiguanide derivatives can elicit various physiological responses, including the modulation of neurotransmitter release in the central and peripheral nervous systems.

Signaling Pathway

The signaling pathway initiated by the activation of the 5-HT3 receptor is direct and rapid, characteristic of ionotropic receptors.

Caption: 5-HT3 Receptor Signaling Pathway.

Potential Therapeutic Applications

Based on the biological activities of biguanides and trifluoromethyl-containing compounds, this compound holds potential in several therapeutic areas.

Potential Anticancer Activity

Biguanide derivatives, including metformin and phenformin, have demonstrated anticancer properties. The proposed mechanisms include the inhibition of mitochondrial complex I, leading to a decrease in cellular energy and activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation.

Table 1: Potential Anticancer Mechanisms of Biguanide Derivatives

| Mechanism | Description | Key Molecular Targets |

| Mitochondrial Respiration Inhibition | Inhibition of Complex I of the electron transport chain, leading to decreased ATP production and cellular energy stress. | Mitochondrial Complex I |

| AMPK Activation | Increased AMP/ATP ratio activates AMPK, a central regulator of cellular metabolism and growth. | AMPK |

| mTOR Pathway Inhibition | Activated AMPK phosphorylates and inhibits key components of the mTOR signaling pathway, reducing protein synthesis and cell proliferation. | mTOR, S6K, 4E-BP1 |

Potential Antidiabetic Activity

The biguanide scaffold is the foundation of the widely used antidiabetic drug metformin. The primary antidiabetic effect of biguanides is the reduction of hepatic gluconeogenesis. While the precise mechanism remains an area of active research, it is known to involve the inhibition of mitochondrial glycerophosphate dehydrogenase and complex I, leading to altered cellular energy status and subsequent downstream effects on glucose metabolism. Given its structural similarity to other biguanides, this compound is a candidate for investigation as a potential antidiabetic agent.

Potential Antimicrobial Activity

Certain biguanide-containing compounds, such as chlorhexidine, are well-established antimicrobial agents. Their mechanism of action generally involves disruption of the microbial cell membrane, leading to leakage of intracellular components and cell death. The lipophilic nature of the trifluoromethylphenyl group in this compound could potentially enhance its interaction with and disruption of bacterial cell membranes, suggesting a potential for antimicrobial activity.

Experimental Protocols

To facilitate further investigation into the biological activities of this compound, the following are detailed protocols for key in vitro assays.

5-HT3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT3 receptor.

Workflow Diagram:

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the assay buffer, a fixed concentration of a suitable 5-HT3 receptor radioligand (e.g., [³H]granisetron), and varying concentrations of this compound.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.

-

-

Quantification and Analysis:

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a cell culture medium.

-

Replace the existing medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Conclusion

This compound is a compound of significant interest for further pharmacological investigation. Based on the established structure-activity relationships of phenylbiguanide derivatives, it is highly likely to act as a 5-HT3 receptor agonist. The presence of the biguanide moiety also suggests potential anticancer, antidiabetic, and antimicrobial activities, which are worthy of exploration. The trifluoromethyl group is anticipated to confer favorable pharmacokinetic properties. The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate the biological profile of this compound and unlock its potential therapeutic applications. Further in-depth studies are warranted to fully characterize its mechanism of action, potency, and selectivity across various biological targets.

References

The Trifluoromethyl Group in Biguanide Scaffolds: A Deep Dive into Structure-Activity Relationships for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name]

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profiles of bioactive molecules. When applied to the biguanide scaffold, a pharmacophore of significant therapeutic importance, the introduction of a trifluoromethyl or trifluoromethoxy moiety can profoundly influence lipophilicity, metabolic stability, and target engagement. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of trifluoromethylated biguanides, with a particular focus on their burgeoning potential as anticancer agents. We will dissect the causal relationships between specific structural modifications and their impact on biological activity, provide detailed experimental protocols for their synthesis and evaluation, and present quantitative data to guide future drug design efforts.

Introduction: The Biguanide Scaffold and the Power of Fluorine

Biguanides, characterized by the HN(C(NH)NH2)2 functional group, are a class of compounds with a rich history in medicine.[1] Metformin, a dimethylbiguanide, is a first-line therapy for type 2 diabetes, and proguanil has been a key weapon in the fight against malaria.[1][2] Beyond these established uses, research has unveiled the broader therapeutic potential of biguanides, including significant anticancer and antimicrobial activities.[1]

The introduction of fluorine, and particularly the trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group, into drug candidates is a widely employed strategy to optimize their properties.[3] These groups can dramatically alter a molecule's electronic and steric profile, leading to:

-

Enhanced Lipophilicity: Facilitating improved membrane permeability and cellular uptake.[3]

-

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the drug's half-life.[3]

-

Modulated pKa: Influencing the ionization state of the molecule and its interaction with biological targets.

-

Improved Binding Affinity: The trifluoromethyl group can engage in unique interactions with protein targets, such as orthogonal multipolar C–F···C=O interactions, enhancing binding potency.

This guide will focus on the convergence of these two powerful entities: the trifluoromethyl group and the biguanide scaffold, to provide a comprehensive understanding of their combined impact on biological activity.

Deciphering the Structure-Activity Relationship (SAR) of Trifluoromethylated Biguanides

The biological activity of trifluoromethylated biguanides is intricately linked to the precise placement and nature of the fluorinated substituent, as well as modifications to other parts of the biguanide molecule. The following sections will explore these relationships in detail, with a primary focus on their anticancer properties, for which the most comprehensive SAR data is currently available.

The Phenyl Ring Substitution: A Key Determinant of Potency

The substitution pattern on the phenyl ring of arylbiguanides is a critical factor influencing their biological activity.

-

Position of the Trifluoromethoxy Group: Studies on 4-trifluoromethoxy proguanil derivatives have demonstrated that this substitution at the para position of the phenyl ring leads to potent anti-proliferative activity in various cancer cell lines.[4]

-

Nature of the Fluorinated Group: While direct comparative studies between -CF3 and -OCF3 on the same biguanide core are limited, evidence from other compound classes suggests that the trifluoromethoxy group can be more effective than the trifluoromethyl group in enhancing antimicrobial activity.[5] This is an area ripe for further investigation within the biguanide series.

The N-Alkyl Chain Length: Tuning for Optimal Activity

Modifications to the N-alkyl substituent on the biguanide chain have a profound impact on the anticancer potency of trifluoromethoxy-substituted proguanil analogs. A systematic investigation has revealed a clear relationship between the length of the n-alkyl chain and the inhibitory concentration (IC50) against various cancer cell lines.[4]

Table 1: In Vitro Anticancer Activity (IC50, µM) of N-Alkyl-N'-(4-trifluoromethoxyphenyl)biguanides [6][7]

| Compound | N-Alkyl Chain | J82 (Bladder) | UMUC3 (Bladder) | T24 (Bladder) | OVCAR3 (Ovarian) | SKOV3 (Ovarian) |

| Proguanil | Isopropyl | 65.6 ± 5.09 | 24.5 ± 2.33 | 32.6 ± 2.91 | 23.1 ± 1.49 | 43.5 ± 3.53 |

| 2C | Ethyl | 5.7 ± 0.21 | 3.7 ± 0.24 | 9.7 ± 0.47 | 4.6 ± 0.45 | 11.2 ± 0.67 |

| 3C | n-Propyl | 4.8 ± 0.33 | 2.9 ± 0.18 | 7.5 ± 0.51 | 3.9 ± 0.31 | 8.9 ± 0.55 |

| 4C | n-Butyl | 3.9 ± 0.25 | 2.1 ± 0.15 | 6.8 ± 0.42 | 3.1 ± 0.22 | 7.3 ± 0.48 |

| 5C | n-Pentyl | 2.8 ± 0.19 | 1.8 ± 0.11 | 5.4 ± 0.37 | 2.5 ± 0.18 | 6.1 ± 0.39 |

| 6C | n-Hexyl | 2.1 ± 0.14 | 1.5 ± 0.09 | 4.7 ± 0.31 | 2.0 ± 0.14 | 5.2 ± 0.33 |

| 7C | n-Heptyl | 1.9 ± 0.12 | 1.3 ± 0.08 | 4.1 ± 0.27 | 1.8 ± 0.11 | 4.8 ± 0.29 |

| 8C | n-Octyl | 2.3 ± 0.16 | 1.6 ± 0.10 | 4.9 ± 0.33 | 2.2 ± 0.15 | 5.5 ± 0.36 |

| 9C | n-Nonyl | 3.5 ± 0.23 | 2.4 ± 0.16 | 6.2 ± 0.40 | 3.3 ± 0.24 | 7.0 ± 0.45 |

| 10C | n-Decyl | 4.7 ± 0.31 | 3.1 ± 0.21 | 7.8 ± 0.53 | 4.2 ± 0.29 | 8.5 ± 0.57 |

Data presented as mean ± SD from at least three independent experiments.

As the data in Table 1 clearly illustrates, there is an optimal alkyl chain length for anticancer activity, with the n-heptyl derivative (7C ) exhibiting the most potent inhibitory effects across all tested cell lines. This suggests that the lipophilicity and steric bulk of the N-alkyl chain play a crucial role in the interaction of these compounds with their biological target(s).

Mechanistic Insights: Activation of the AMPK Pathway

The anticancer effects of biguanides are often linked to their ability to induce energetic stress within cancer cells, primarily through the activation of AMP-activated protein kinase (AMPK).[8] AMPK acts as a cellular energy sensor, and its activation can lead to the inhibition of anabolic pathways, such as protein synthesis, and the induction of apoptosis.

Studies on the potent trifluoromethoxy-substituted biguanide, compound 8C (the n-octyl derivative), have shown that it significantly activates AMPK, leading to the downstream inhibition of the mTOR/p70S6K/4EBP1 pathway.[4] This provides a clear mechanistic rationale for the observed anti-proliferative effects.

Experimental Protocols

To facilitate further research in this promising area, this section provides detailed, step-by-step protocols for the synthesis and biological evaluation of trifluoromethylated biguanides.

General Synthesis of N-Alkyl-N'-(4-trifluoromethoxyphenyl)biguanide Derivatives

The synthesis of these compounds can be achieved through a two-step process, as outlined below.[4]

Step 1: Synthesis of the Cyanoguanidine Intermediate

-

To a solution of 4-(trifluoromethoxy)aniline in an appropriate solvent (e.g., water or a water/methanol mixture), add sodium dicyandiamide.

-

Heat the reaction mixture to 80°C and stir for the appropriate time to form the intermediate, N-cyano-N'-(4-trifluoromethoxyphenyl)guanidine.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the intermediate, which can be used in the next step with or without further purification.

Step 2: Synthesis of the Final Biguanide Derivative

-

Dissolve the intermediate from Step 1 in tetrahydrofuran (THF).

-

Add the desired alkylamine (e.g., n-heptylamine for compound 7C ) to the solution.

-

Heat the reaction mixture to 40°C and stir until the intermediate is fully consumed, as monitored by TLC.

-

Cool the reaction mixture and add a solution of hydrochloric acid (HCl), stirring for 30 minutes.

-

Add a solution of ethylenediaminetetraacetic acid (EDTA) to the mixture to chelate any metal impurities.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the target N-alkyl-N'-(4-trifluoromethoxyphenyl)biguanide hydrochloride salt.[6]

Characterization: The final products should be characterized by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.[6]

In Vitro Anticancer Activity Evaluation

This assay determines the cytotoxic effects of the synthesized compounds on cancer cell lines.[9]

Materials:

-

Cancer cell lines (e.g., J82, UMUC3, T24, OVCAR3, SKOV3)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Trifluoromethylated biguanide derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated biguanide derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

This assay assesses the long-term proliferative capacity of cancer cells after treatment with the compounds.[11][12]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Trifluoromethylated biguanide derivatives

-

6-well plates

-

Crystal violet staining solution (0.5% w/v in methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates and allow them to attach overnight.[11]

-

Compound Treatment: Treat the cells with various concentrations of the biguanide derivatives for a defined period (e.g., 24 hours).

-

Colony Growth: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, allowing colonies to form.[11]

-

Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 20-30 minutes.[12]

-

Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.

Mechanistic Studies: Western Blotting for AMPK Activation

This protocol is used to determine the effect of the biguanide derivatives on the phosphorylation of AMPK, a key indicator of its activation.[13][14][15]

Materials:

-

Cancer cell lines

-

Trifluoromethylated biguanide derivatives

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat the cells with the biguanide derivatives for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

-

Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total AMPKα.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated AMPK to total AMPK to determine the extent of AMPK activation.

Broader Therapeutic Potential: Antimalarial and Antimicrobial Activities

While the most detailed SAR for trifluoromethylated biguanides is in the area of cancer, the parent biguanide scaffold has known antimalarial and antimicrobial properties.

-

Antimalarial Activity: Proguanil, a biguanide, is a prodrug that is metabolized to its active form, cycloguanil, which inhibits dihydrofolate reductase in malaria parasites.[16] The introduction of trifluoromethyl groups on other quinoline-based antimalarials has been shown to increase their in vitro activity.[17] This suggests that trifluoromethylated biguanide analogs could be promising candidates for new antimalarial agents, although specific SAR studies in this area are still needed.

-

Antimicrobial Activity: Biguanides, such as chlorhexidine, are widely used as antiseptics. While underivatized biguanides themselves may show limited activity against some microbes, their coordination with metal ions can lead to potent antimicrobial complexes.[18][19] The incorporation of a trifluoromethyl group could further enhance the antimicrobial spectrum and potency of these compounds. Studies on other classes of molecules have shown that trifluoromethyl and trifluoromethoxy substitutions can lead to significant antibacterial and antifungal activity.[5]

Conclusion and Future Directions

The incorporation of trifluoromethyl and trifluoromethoxy groups into the biguanide scaffold represents a highly promising strategy for the development of novel therapeutic agents, particularly in the field of oncology. The detailed structure-activity relationships presented in this guide, focusing on the crucial roles of the phenyl ring substitution and the N-alkyl chain length, provide a clear roadmap for the rational design of more potent and selective anticancer compounds.

Future research should focus on several key areas:

-

Direct SAR Comparison of -CF3 vs. -OCF3: A systematic study directly comparing the effects of these two groups on the same biguanide core is needed to fully understand their respective contributions to biological activity.

-

Exploration of Other Therapeutic Areas: The promising antimalarial and antimicrobial activities of the parent biguanide scaffold warrant a thorough investigation into the potential of trifluoromethylated analogs in these fields.

-

In Vivo Efficacy and Pharmacokinetic Studies: The most promising compounds identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.

-

Target Deconvolution: While AMPK activation is a key mechanism, further studies are needed to identify other potential molecular targets of these compounds, which could reveal new therapeutic opportunities and provide a more complete understanding of their mode of action.

By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to advance the field of trifluoromethylated biguanides and unlock their full therapeutic potential.

References

- 1. Biguanides: Species with versatile therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidiabetic and antimalarial biguanide drugs are metal-interactive antiproteolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Frontiers | Metabolic reprogramming-driven stratification and therapeutic targeting in lung adenocarcinoma: implications for prognosis and personalized treatment [frontiersin.org]

- 11. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 12. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biguanide-Atovaquone Synergy against Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Biguanide Iridium(III) Complexes with Potent Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

known targets of 4-(Trifluoromethyl)phenylbiguanide hydrochloride

An In-depth Technical Guide to the Known Targets of 4-(Trifluoromethyl)phenylbiguanide Hydrochloride

Introduction

This compound (4-CF3-PhBG) is a synthetic chemical compound belonging to the biguanide class. Biguanides are a group of drugs known for their therapeutic applications, most notably in the treatment of type 2 diabetes mellitus. The introduction of a trifluoromethyl (-CF3) group to the phenyl ring is a strategic medicinal chemistry modification intended to enhance metabolic stability and modulate biological activity. This guide provides a comprehensive overview of the known molecular targets of 4-CF3-PhBG, with a focus on the underlying mechanisms of action and the experimental methodologies used for their identification and characterization.

While research on this specific derivative is ongoing, substantial evidence from studies on structurally related phenylbiguanides points towards the 5-hydroxytryptamine type 3 (5-HT3) receptor as a primary target. Additionally, the broader pharmacological profile of biguanides suggests other potential, secondary targets that warrant investigation.

Part 1: The Primary Target - The 5-HT3 Receptor

The most well-documented target for phenylbiguanide derivatives is the 5-HT3 receptor. This receptor is a ligand-gated ion channel, unique among the serotonin receptors for its ionotropic nature.

The 5-HT3 Receptor: A Brief Overview

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABAA, and glycine receptors. It is predominantly expressed in the central and peripheral nervous systems. Activation of the 5-HT3 receptor by its endogenous ligand, serotonin (5-HT), leads to the rapid opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ and the efflux of K+. This cation influx causes depolarization of the neuronal membrane, leading to the initiation of an excitatory nerve impulse.

Evidence for 4-CF3-PhBG as a 5-HT3 Receptor Agonist

Direct studies on this compound are limited; however, extensive research on other phenylbiguanide (PBG) derivatives provides strong evidence for its activity at the 5-HT3 receptor. A comprehensive study on a series of PBG derivatives demonstrated that these compounds act as agonists at the 5-HT3 receptor in N1E-115 neuroblastoma cells[1].

Notably, this study included compounds with trifluoromethyl substitutions, such as 3-trifluoromethyl-PBG and 3,5-ditrifluoromethyl-PBG, which exhibited measurable affinity and agonist activity at the 5-HT3 receptor[1]. The trifluoromethyl group is known to significantly influence a molecule's lipophilicity and electronic properties, which can in turn affect its binding affinity and efficacy at a given target[2][3][4]. The structural similarity of 4-CF3-PhBG to these active compounds strongly suggests that it also interacts with the 5-HT3 receptor. Phenylbiguanide itself is a well-established selective 5-HT3 receptor agonist[5][6][7].

Mechanism of Action and Downstream Signaling

As an agonist, 4-CF3-PhBG is expected to bind to the orthosteric binding site of the 5-HT3 receptor, mimicking the action of serotonin. This binding event would trigger a conformational change in the receptor, leading to the opening of the ion channel. The subsequent influx of cations, primarily Na+ and Ca2+, would result in the depolarization of the cell membrane.

The downstream consequences of 5-HT3 receptor activation are context-dependent and vary based on the location of the receptor. In the central nervous system, this can lead to the modulation of neurotransmitter release, while in the peripheral nervous system, it can be involved in processes such as emesis and nociception.

References

- 1. Biguanide derivatives: agonist pharmacology at 5-hydroxytryptamine type 3 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Phenylbiguanide not phenyldiguanide is used to evoke the pulmonary chemoreflex in anaesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Use of 4-(Trifluoromethyl)phenylbiguanide Hydrochloride

Introduction: Understanding 4-(Trifluoromethyl)phenylbiguanide Hydrochloride

This compound (CAS No: 18960-29-7) is a synthetic organic compound belonging to the biguanide class of molecules.[1] Its structure, featuring a trifluoromethyl group on the phenyl ring, suggests its design as a tool for pharmacological and biomedical research. The trifluoromethyl group is a common bioisostere for a methyl group, but it significantly alters the electronic properties of the molecule, often enhancing metabolic stability and receptor binding affinity.

While direct and extensive biological evaluations of this specific compound are not widely published, its structural similarity to other arylbiguanides strongly points towards its utility as a selective agonist for the 5-hydroxytryptamine type 3 (5-HT3) receptor.[2][3] The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting, gut motility, and neurotransmission in the central nervous system.[3] Therefore, this compound is a valuable probe for researchers investigating the function and modulation of the 5-HT3 receptor in both in vitro and in vivo models. This guide provides a comprehensive overview of its safety profile, handling procedures, and scientific context to ensure its effective and safe use by researchers, scientists, and drug development professionals.

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The hazards of this compound stem from both the biguanide functional group and the trifluoromethylphenyl moiety.

1.1 GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Pictogram:

1.2 Causality of Hazards

-

Skin and Eye Irritation: The biguanide structure contains multiple basic nitrogen atoms, which can interact with acidic functional groups in skin and eye tissues, leading to irritation. As a hydrochloride salt, it can also lower the local pH upon dissolution in moisture, contributing to its irritant properties.

-

Respiratory Irritation: The compound is a solid powder.[1] Fine particulates can be easily inhaled, causing mechanical and chemical irritation to the respiratory tract. The specific target organ toxicity for the respiratory system underscores the importance of handling this compound in a well-ventilated area.[1]

Part 2: Core Safety and Handling Protocols

The following protocols are designed to minimize exposure and ensure safe handling throughout the experimental workflow. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.

2.1 Personal Protective Equipment (PPE)

A standard PPE ensemble is mandatory when handling this compound. The rationale is to create a barrier between the researcher and the chemical, preventing contact, inhalation, and ingestion.

-

Eye Protection: Wear chemical safety goggles or a face shield.[1] This is critical to prevent the solid powder or solutions from causing serious eye irritation.

-

Hand Protection: Use nitrile or other chemically resistant gloves.[1] Inspect gloves for any tears or holes before use. The goal is to prevent skin contact and subsequent irritation.

-

Body Protection: A laboratory coat must be worn to protect against accidental spills.

-

Respiratory Protection: For weighing or handling larger quantities where dust generation is likely, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[1] This is a direct mitigation strategy for the known respiratory irritation hazard.

2.2 Step-by-Step Handling Protocol

-

Preparation and Engineering Controls:

-

Step 1: Before handling, ensure that a safety shower and eyewash station are readily accessible.

-

Step 2: Conduct all handling of the solid powder, including weighing and stock solution preparation, inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of the irritant powder.

-

Causality: The fume hood provides negative pressure ventilation, drawing the fine powder away from the user's breathing zone and preventing respiratory irritation.

-

-

Weighing the Compound:

-

Step 1: Place a weigh boat on an analytical balance inside the fume hood.

-

Step 2: Carefully transfer the desired amount of this compound from the storage container to the weigh boat using a clean spatula. Avoid any actions that could generate dust, such as dropping the powder from a height.

-

Step 3: Securely close the primary container immediately after dispensing.

-

Causality: Minimizing dust generation is key to preventing inhalation and contamination of the workspace.

-

-

Preparing Stock Solutions:

-

Step 1: Add the solvent to the weigh boat or a secondary container containing the weighed powder. Perform this step slowly to avoid splashing.

-

Step 2: Use a vortex mixer or sonicator as needed to fully dissolve the compound. Ensure the container is capped during mixing.

-

Causality: Preparing solutions within the fume hood contains any potential aerosols and ensures that any residual powder is captured by the ventilation system.

-

-

Cleanup:

-

Step 1: Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol) followed by water.

-

Step 2: Wipe down the work surface inside the fume hood with a damp paper towel to collect any stray powder.

-

Step 3: Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in a clearly labeled hazardous waste container.

-

Causality: Proper cleanup prevents cross-contamination and inadvertent exposure of other laboratory personnel.

-

Part 3: Storage, Stability, and Disposal

3.1 Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent the formation of hazardous degradation products.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage class is for combustible solids.[1]

-

Incompatibilities: Keep away from strong oxidizing agents. The biguanide moiety can be oxidized, leading to degradation of the compound.

-

Stability Considerations:

-

Hydrolytic Stability: While specific data is lacking, biguanide salts can be susceptible to hydrolysis over long periods, especially in non-neutral pH solutions. It is recommended to prepare fresh solutions for experiments and avoid long-term storage of aqueous solutions.

-

Thermal Stability: As previously noted, avoid high temperatures to prevent decomposition and the potential release of toxic gases like HF. The reported melting point is 209-213 °C.[1]

-

3.2 Waste Disposal

Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations. Waste should be collected in a designated, labeled hazardous waste container. Do not dispose of down the drain.

Part 4: Emergency Procedures

A clear and practiced emergency plan is essential.

4.1 Exposure Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

4.2 Spill Response

-

Minor Spill:

-

Ensure the area is well-ventilated (use a fume hood if the spill is inside one).

-

Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

-

Place the swept material into a labeled hazardous waste container.

-

Clean the spill area with a damp cloth and decontaminate the area.

-

-

Major Spill:

-

Evacuate the immediate area.

-

Alert laboratory personnel and the institutional safety officer.

-

Prevent entry into the area.

-

Allow only trained personnel with appropriate respiratory protection to clean up the spill.

-

Caption: Emergency Response Decision Flowchart.

Part 5: Scientific Context and Experimental Workflow

5.1 Postulated Mechanism of Action: 5-HT3 Receptor Agonism

Phenylbiguanide is a known selective agonist of the 5-HT3 receptor.[2][3] Structure-activity relationship (SAR) studies of arylbiguanides have shown that substitutions on the phenyl ring can modulate affinity and efficacy at this receptor.[2] The 5-HT3 receptor is a pentameric ligand-gated ion channel permeable to cations (Na+, K+, Ca2+). Agonist binding induces a conformational change that opens the channel, leading to depolarization of the neuronal membrane. This rapid depolarization can trigger various downstream cellular responses.

Caption: Postulated Mechanism of Action at the 5-HT3 Receptor.

5.2 Typical Experimental Workflow: In Vitro Functional Assay

This protocol outlines the preparation and use of the compound for a cell-based assay.

-

Prepare a 10 mM Stock Solution:

-

Step 1: Based on the molecular weight (281.67 g/mol ), weigh out 2.82 mg of this compound in a chemical fume hood.[1]

-

Step 2: Transfer the powder to a 1.5 mL microcentrifuge tube.

-

Step 3: Add 1 mL of sterile DMSO or another suitable solvent to the tube.

-

Step 4: Vortex thoroughly until the solid is completely dissolved. This is your 10 mM primary stock solution.

-

-

Prepare Serial Dilutions:

-

Step 1: Prepare intermediate dilutions from the 10 mM stock in the appropriate cell culture medium or assay buffer.

-

Step 2: For a typical dose-response experiment, perform serial dilutions to achieve final assay concentrations ranging from nanomolar to micromolar.

-

-

Dose Cells and Measure Response:

-

Step 1: Plate cells expressing the 5-HT3 receptor in a multi-well plate.

-

Step 2: Add the various concentrations of the compound to the wells.

-

Step 3: Incubate for the desired time.

-

Step 4: Measure the cellular response using an appropriate method (e.g., calcium imaging with a fluorescent dye, or electrophysiology).

-

Caption: General Workflow for an In Vitro Cell-Based Assay.

References

- 1. 1-[4-(三氟甲基)苯基]双胍盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

4-(Trifluoromethyl)phenylbiguanide hydrochloride suppliers

An In-Depth Technical Guide to 4-(Trifluoromethyl)phenylbiguanide Hydrochloride for Advanced Research

Introduction

This compound is a specialized chemical compound of significant interest to researchers in medicinal chemistry and drug development. It merges two pharmacologically important structural motifs: the biguanide core, famously represented by the frontline antidiabetic drug metformin, and the trifluoromethylphenyl group, a cornerstone of modern pharmaceutical design. This guide serves as a comprehensive technical resource for scientists, providing in-depth information on the compound's scientific rationale, synthesis, potential applications, sourcing, and practical experimental use. The integration of the metabolically robust trifluoromethyl group with the biologically active biguanide scaffold makes this molecule a compelling candidate for developing novel therapeutic agents and a valuable tool for probing biological systems.

Chemical and Physical Properties

A precise understanding of a compound's properties is fundamental to its application in a research setting. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 18960-29-7 | [1][2] |

| Molecular Formula | C₉H₁₁ClF₃N₅ | [1][3][4] |

| Molecular Weight | 281.67 g/mol | [2] |

| Synonyms | 1-[4-(Trifluoromethyl)phenyl]biguanide hydrochloride | [2][4] |

| Melting Point | 209-213 °C | [2][5] |

| Appearance | Solid | N/A |

| Purity (Typical) | ≥96% | [2][3] |

| SMILES | Cl[H].NC(=N)NC(=N)Nc1ccc(cc1)C(F)(F)F | [2] |

| InChI Key | RTSKKAJVUWUZDF-UHFFFAOYSA-N | [2] |

The Scientific Rationale: A Molecule of Two Halves

The utility of this compound in drug discovery stems from the synergistic combination of its constituent parts. Understanding the contribution of each moiety provides the causal logic behind its selection for various research applications.

The Biguanide Core: A Legacy of Bioactivity

The biguanide functional group has a well-established history in therapeutics, primarily for the treatment of type 2 diabetes mellitus (T2DM).[6] The mechanism of action for biguanides, while complex, is known to center on the reduction of hepatic glucose production (HGP), largely by inhibiting the process of gluconeogenesis.[6] Many studies suggest that this effect is mediated through the inhibition of mitochondrial respiratory chain complex I, leading to changes in the cell's energy status.[6] This proven biological activity makes any biguanide-containing molecule an immediate candidate for metabolic disease research.

The Trifluoromethyl Group: A Tool for Metabolic Enhancement

The introduction of a trifluoromethyl (-CF3) group is a key strategy in modern medicinal chemistry to enhance the drug-like properties of a molecule.[7] This group offers several distinct advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450s.[8] Placing it on the phenyl ring can protect the molecule from common metabolic pathways such as aromatic hydroxylation, thereby increasing its biological half-life.

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and potentially enhance its interaction with hydrophobic binding pockets in target proteins.

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups, influencing binding interactions and solubility.[7]

The synergy of these two components suggests that this compound is not merely a chemical intermediate, but a rationally designed probe for developing more stable and potent analogues of biologically active biguanides.

Potential Research Applications

The unique structure of this compound opens several avenues for investigation in drug discovery and chemical biology.

Caption: Potential research pathways for 4-(Trifluoromethyl)phenylbiguanide HCl.

-

Antidiabetic Research : Building on the legacy of metformin, this compound serves as an excellent starting point for synthesizing novel biguanide derivatives with improved pharmacokinetic profiles.[5] Its enhanced metabolic stability makes it a valuable tool for long-duration in vivo studies.

-

Serotonin (5-HT3) Receptor Agonism : Phenylbiguanide is a known selective agonist of the 5-HT3 receptor, a ligand-gated ion channel involved in chemotherapy-induced nausea, vomiting, and irritable bowel syndrome.[9] This compound can be used to explore the structure-activity relationships of 5-HT3 receptor agonists and to develop new modulators.

-

Enzyme Inhibition Studies : The guanidine group is a common feature in the active sites of many enzymes. This molecule can be employed as a tool compound in biochemical assays to study guanidine-based inhibitors and their effects on cellular metabolism.[5]

General Synthesis Pathway

While custom synthesis is often performed by suppliers, understanding the synthetic route is crucial for researchers considering derivative synthesis. A plausible and common method for synthesizing N-arylbiguanides is adapted from established literature on related compounds.[10] The process involves a two-step reaction.

Caption: A generalized two-step workflow for the synthesis of 4-(Trifluoromethyl)phenylbiguanide.

Protocol:

-

Step 1: Formation of the Cyanoguanidine Intermediate. 4-(Trifluoromethyl)aniline is reacted with sodium dicyanamide in the presence of hydrochloric acid and water. The mixture is heated, causing the aniline's amino group to add across one of the nitrile groups of dicyanamide, forming the intermediate, 1-cyano-3-(4-(trifluoromethyl)phenyl)guanidine.[10]

-

Step 2: Biguanide Synthesis. The isolated cyanoguanidine intermediate is then reacted with an ammonia source, such as ammonium chloride, in a suitable solvent. Upon heating, ammonia adds to the remaining nitrile group, completing the biguanide structure.

-

Step 3: Salt Formation & Purification. The resulting free base is treated with hydrochloric acid to form the stable hydrochloride salt. The final product is then purified, typically by recrystallization, to achieve the desired purity for research applications.

Sourcing and Procurement for Research

The reliability of experimental data is directly dependent on the quality and purity of the starting materials. Sourcing this compound from reputable suppliers is paramount. Researchers should prioritize suppliers who provide comprehensive analytical data.

Comparative Supplier Overview

| Supplier | Product Name | Purity | CAS Number | Reference(s) |

| Sigma-Aldrich (MilliporeSigma) | 1-[4-(Trifluoromethyl)phenyl]biguanide hydrochloride | 96% | 18960-29-7 | [2][11] |

| BLD Pharm | This compound | Not specified | 18960-29-7 | [1] |

| Fluoropharm | 1-[(4-Trifluoromethyl)phenyl]biguanide hydrochloride | NLT 98% | 18960-29-7 | [3] |

Due Diligence: Before purchasing, it is critical to:

-

Request a Certificate of Analysis (CoA): This document provides lot-specific data on purity (e.g., via HPLC), identity (e.g., via NMR or MS), and other physical properties.

-

Verify Supplier Reputation: Choose established chemical suppliers known for serving the research and pharmaceutical industries.[12][13]

Exemplary Experimental Protocol: In Vitro Calcium Influx Assay for 5-HT3 Receptor Activation